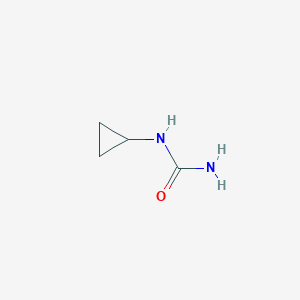

1-Cyclopropylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMGCKCDSPUQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297670 | |

| Record name | N-cyclopropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19757-64-3 | |

| Record name | 19757-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-cyclopropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclopropylurea synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 1-Cyclopropylurea: Pathways, Mechanisms, and Modern Methodologies

Executive Summary

This compound is a valuable chemical scaffold and a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably as a building block for the multi-receptor tyrosine kinase inhibitor, Lenvatinib.[1][2] Its synthesis, therefore, is of significant interest to researchers in drug development and process chemistry. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a deep dive into the underlying reaction mechanisms. We will explore both classical rearrangement reactions and modern, greener alternatives, offering field-proven insights into the causality behind experimental choices. The discussion is structured to provide researchers and scientists with the technical accuracy and authoritative grounding necessary for practical application and process optimization.

The Central Role of the Isocyanate Intermediate

The majority of synthetic routes to this compound and its derivatives converge on a common, highly reactive intermediate: cyclopropyl isocyanate . The generation of this intermediate is often the crux of the synthesis, followed by a straightforward reaction with an amine nucleophile (in the case of the parent this compound, this is ammonia). Consequently, understanding the methods to generate cyclopropyl isocyanate is fundamental to understanding the synthesis of the final urea product.

The overall synthetic landscape can be visualized as a hub-and-spoke model, with cyclopropyl isocyanate at the center.

Caption: Key synthetic pathways to this compound often converge on the cyclopropyl isocyanate intermediate.

Isocyanate Generation via Classical Rearrangement Reactions

The conversion of carboxylic acid derivatives to isocyanates via rearrangement is a cornerstone of organic synthesis. These reactions are powerful because they create the highly reactive isocyanate from stable precursors, often with the loss of a small, gaseous molecule like nitrogen.

The Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for converting a carboxylic acid into an isocyanate.[3] The process involves the thermal decomposition of an acyl azide, which is typically prepared from the corresponding carboxylic acid.[4]

Experimental Protocol: Synthesis of Cyclopropyl Isocyanate via Curtius Rearrangement

-

Step 1: Activation of Carboxylic Acid: Cyclopropanecarboxylic acid is converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride (using ethyl chloroformate).[5][6]

-

Step 2: Formation of Acyl Azide: The activated carboxylic acid is reacted with an azide source, commonly sodium azide (NaN₃), to form cyclopropanecarbonyl azide.[6]

-

Step 3: Thermal Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene, tert-butanol). It undergoes rearrangement, losing nitrogen gas (N₂) to form cyclopropyl isocyanate.[7][8] The isocyanate can be isolated or, more commonly, trapped in situ with a nucleophile.[3][4]

Mechanism of the Curtius Rearrangement

The rearrangement is a concerted process, meaning the migration of the cyclopropyl group and the expulsion of nitrogen gas occur simultaneously. This avoids the formation of a high-energy, unstable acyl nitrene intermediate.[4][7] The retention of configuration at the migrating group is a key feature of this mechanism.[4][5]

Caption: The concerted mechanism of the Curtius rearrangement avoids a discrete nitrene intermediate.

The Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route starting from a primary amide, in this case, cyclopropanecarboxamide.[9][10] The reaction uses bromine and a strong base to convert the amide into an isocyanate with one fewer carbon atom (though in this specific case, the carbonyl carbon is lost as CO₂ later if hydrolyzed to an amine).[11][12]

Experimental Protocol: Synthesis of Cyclopropyl Isocyanate via Hofmann Rearrangement

-

Step 1: Amide Preparation: Cyclopropanecarboxamide is prepared from cyclopropanecarboxylic acid or its derivatives. A process for ammoniating a hindered ester to form the amide in high yield has been described.[13]

-

Step 2: Reaction with Hypobromite: The amide is treated with bromine (Br₂) in an aqueous solution of a strong base like sodium hydroxide (NaOH). This forms sodium hypobromite in situ.[9]

-

Step 3: Rearrangement: Upon heating, the intermediate N-bromoamide rearranges to form cyclopropyl isocyanate.[8][10]

Mechanism of the Hofmann Rearrangement

The reaction proceeds through several distinct steps, with the key event being the migration of the cyclopropyl group from the carbonyl carbon to the nitrogen, facilitated by the expulsion of a bromide ion as a good leaving group.[9]

Caption: Stepwise mechanism of the Hofmann rearrangement, culminating in the isocyanate.

The Lossen Rearrangement

Similar to the Hofmann and Curtius reactions, the Lossen rearrangement converts a carboxylic acid derivative—in this case, a hydroxamic acid or its activated O-acyl derivative—into an isocyanate.[14][15] The reaction can be promoted by base or heat.[16]

Mechanism: The process involves the formation of an O-acylated hydroxamic acid, which has a good carboxylate leaving group. A base removes the acidic N-H proton, and the resulting anion rearranges concertedly: the cyclopropyl group migrates to the nitrogen as the N-O bond cleaves, expelling the carboxylate and forming the isocyanate.[15][17]

Phosgene-Based and Phosgene-Free Alternatives

While rearrangement reactions are elegant, direct methods involving carbonylation are also prevalent, though they come with significant safety considerations.

Traditional Phosgene Method

The reaction of a primary amine (cyclopropylamine) with phosgene (COCl₂) is the most traditional industrial method for producing isocyanates.[18][19] The reaction typically proceeds in an inert solvent, often with a base to neutralize the HCl byproduct.[20]

CAUTION: Phosgene is an extremely toxic and hazardous gas. Its use requires specialized equipment and stringent safety protocols. Due to these dangers, significant research has focused on developing safer, phosgene-free alternatives.[18][21][22]

Phosgene Substitutes and Safer Carbonylating Agents

To mitigate the hazards of phosgene, several less toxic substitutes have been developed.

-

N,N'-Carbonyldiimidazole (CDI): CDI is a stable, crystalline solid that serves as an effective and safer alternative to phosgene for preparing ureas.[18] It reacts with an amine to form an activated carbamoyl intermediate, which then reacts with a second amine to yield the urea.

-

Other Equivalents: Triphosgene, a solid, is another common substitute, although it can decompose to release phosgene. Phenyl carbamates have also been used as intermediates to synthesize ureas under mild, neutral conditions, avoiding harsh reagents.[23]

Formation of this compound from the Isocyanate

Once cyclopropyl isocyanate is generated, the final step is its reaction with ammonia. This is a classic nucleophilic addition reaction. The lone pair of electrons on the ammonia nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. A subsequent proton transfer results in the stable this compound product.

Direct and Catalytic Synthesis Strategies

Modern synthetic chemistry emphasizes atom economy and the use of non-toxic, readily available starting materials. Several advanced methods for urea synthesis align with these principles.

Synthesis from Amines and Carbon Dioxide (CO₂)

A truly "green" approach involves the direct synthesis of ureas from amines and CO₂.[24] This method avoids toxic reagents and utilizes a waste product as a C1 source. The reaction of primary aliphatic amines with CO₂ can proceed even without a catalyst, typically under pressure and elevated temperature.[24] The mechanism is believed to involve the formation of an alkyl ammonium alkyl carbamate intermediate, which then undergoes dehydration to form the urea.[24]

Catalytic Carbonylation

Catalytic methods using carbon monoxide (CO) or a CO surrogate have been developed. These reactions often employ transition metal catalysts like palladium or ruthenium.[18] For instance, the carbonylation of amines can be achieved under mild conditions using sulfur and oxygen in the presence of CO, providing a facile route to urea derivatives.[25]

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on factors such as scale, safety regulations, cost of starting materials, and required purity.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Curtius Rearrangement | Cyclopropanecarboxylic Acid | NaN₃, Activating Agent | Versatile, high yield, stereoretention.[4][5] | Use of potentially explosive azides. |

| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂, NaOH | Readily available starting material.[13] | Use of corrosive bromine and base. |

| Phosgenation | Cyclopropylamine | Phosgene (COCl₂) | Traditional, industrially established.[19] | Extremely hazardous reagent.[18][22] |

| CDI Method | Cyclopropylamine | N,N'-Carbonyldiimidazole | Safe, solid reagent, mild conditions.[18] | Stoichiometric byproducts. |

| CO₂-based Synthesis | Cyclopropylamine | CO₂ | Green, atom-economical, non-toxic C1 source.[24] | Often requires high pressure/temperature. |

Conclusion

The synthesis of this compound can be accomplished through a variety of pathways, each with distinct advantages and challenges. The classical Curtius and Hofmann rearrangements offer reliable, high-yield routes through the central cyclopropyl isocyanate intermediate. However, the increasing emphasis on green chemistry and process safety has driven the development of innovative, phosgene-free methods, including the use of safer carbonylating agents like CDI and direct synthesis from carbon dioxide. For researchers and drug development professionals, a thorough understanding of these diverse methodologies and their underlying mechanisms is crucial for selecting and optimizing a synthetic strategy that is safe, efficient, and scalable.

References

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.).

- Practical Synthesis of Urea Derivatives - Google Patents. (n.d.).

- Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing). (n.d.).

- Practical Synthesis of Urea Derivatives from Primary Amines, Carbon Monoxide, Sulfur, and Oxygen under Mild Conditions - ResearchGate. (n.d.).

- The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PubMed Central. (n.d.).

- Curtius Rearrangement | Mechanism, Reactions, Variations & Applications - Allen. (n.d.).

- Curtius rearrangement - Wikipedia. (n.d.).

- The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19).

- Curtius Rearrangement - Alfa Chemistry. (n.d.).

- Hofmann rearrangement - Wikipedia. (n.d.).

- Hofmann Rearrangement - Chemistry Steps. (n.d.).

- Hofmann Rearrangement: Mechanism, application. - Chemistry Notes. (n.d.).

- Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- Lossen rearrangement - Grokipedia. (n.d.).

- Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. (n.d.).

- Lossen rearrangement - Wikipedia. (n.d.).

- Lossen Reaction - YouTube. (n.d.).

- Lossen | PPTX - Slideshare. (n.d.).

- Synthetic method of lenvatinib - CN109734661B - Google Patents. (n.d.).

- N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea (CAS No - apicule. (n.d.).

- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (n.d.).

- Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - ACS Fall 2025 - IRIS. (n.d.).

- Non-phosgene route to the manufacture of organic isocyanates - Google Patents. (n.d.).

- US3641094A - Preparation of isocyanates - Google Patents. (n.d.).

- US4590292A - Process for the manufacture of cyclopropylamine - Google Patents. (n.d.).

Sources

- 1. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 2. apicule.com [apicule.com]

- 3. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 16. Lossen | PPTX [slideshare.net]

- 17. youtube.com [youtube.com]

- 18. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 20. US3641094A - Preparation of isocyanates - Google Patents [patents.google.com]

- 21. iris.unisa.it [iris.unisa.it]

- 22. researchgate.net [researchgate.net]

- 23. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 24. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylurea and its Pharmaceutical Derivatives

Introduction: The Significance of the Cyclopropylurea Scaffold in Modern Medicinal Chemistry

The urea functional group is a cornerstone in drug design, prized for its ability to form stable, multipoint hydrogen bonds with biological targets, thereby anchoring ligands to receptor binding sites.[1] When this functionality is combined with a cyclopropyl ring, a unique structural motif emerges. The cyclopropyl group, with its rigid, three-membered ring structure and distinct electronic properties, offers medicinal chemists a powerful tool to modulate a compound's pharmacological profile.[2] It can enhance metabolic stability, improve potency, and restrict conformational flexibility, which can lead to more favorable and specific interactions with target proteins.[2]

This guide delves into the core physicochemical properties of the cyclopropylurea scaffold. We will begin by examining the parent molecule, 1-Cyclopropylurea, before focusing on a critical, pharmaceutically-relevant derivative: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea . This compound serves as a key intermediate in the synthesis of Lenvatinib, a multi-receptor tyrosine kinase inhibitor used in cancer therapy, making its characterization essential for drug development professionals.[3][4]

Caption: General synthetic workflow for 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

The primary synthetic route involves the reaction of 2-chloro-4-hydroxyaniline with cyclopropyl isocyanate. [5][6]The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This choice of reactants is driven by their commercial availability and the high efficiency of the urea-forming reaction. Careful control of reaction conditions, such as temperature and solvent, is crucial to ensure selective formation of the desired urea linkage and prevent side reactions. [5]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following methods represent industry-standard approaches for determining key physicochemical parameters.

Protocol 5.1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

-

Rationale : The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, providing a true representation of its intrinsic solubility, which is a critical input for biopharmaceutical modeling.

-

Methodology :

-

Add an excess amount of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is necessary to ensure saturation.

-

Seal the vial and place it in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a minimum of 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the time required to reach equilibrium.

-

After equilibration, allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifugation or filtration (using a low-binding filter like PVDF) is required.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, typically HPLC-UV or LC-MS/MS.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Caption: Workflow for the Shake-Flask Solubility Determination protocol.

Protocol 5.2: Determination of LogP via HPLC

-

Rationale : While the shake-flask method is the definitive way to measure LogP, it is labor-intensive. A reverse-phase HPLC-based method offers a rapid and reliable alternative for estimating LogP, making it highly suitable for screening multiple compounds in a discovery setting. The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value.

-

Methodology :

-

System Preparation : Use a reverse-phase HPLC system with a C18 column and a UV detector. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration : Prepare a series of standard compounds with well-documented LogP values that span a range bracketing the expected LogP of the test compound. Inject each standard and record its retention time (t_R_).

-

Void Time Measurement : Determine the column void time (t_0_) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k) : For each standard, calculate the capacity factor using the formula: k = (t_R_ - t_0_) / t_0_.

-

Generate Calibration Curve : Plot log(k) versus the known LogP for the standards. The resulting plot should be linear.

-

Analyze Test Compound : Inject a solution of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea and record its retention time.

-

Calculate and Interpolate : Calculate the log(k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

-

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification : According to aggregated GHS data for the parent compound, this compound, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [7]Similar precautions should be taken for its derivatives.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. [8][9]* Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8][10]Avoid contact with skin and eyes. [6]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [11][6][8]Recommended storage temperatures are often between 2-8°C. [11]* Safety Data Sheet (SDS) : Always consult the material's specific SDS before use for comprehensive safety information. [6][9]

Conclusion

1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea is a molecule of significant interest in pharmaceutical development. Its physicochemical profile—characterized by moderate lipophilicity, low aqueous solubility, and a key phenolic hydroxyl group—defines its behavior as a synthetic intermediate. The urea and cyclopropyl moieties provide a rigid scaffold with defined hydrogen bonding capabilities, making it an excellent building block for designing targeted therapeutics. A comprehensive understanding of the properties and analytical methods detailed in this guide is essential for researchers and scientists aiming to leverage this versatile compound in the synthesis of next-generation medicines.

References

-

1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea - Introduction. (2024-04-09). ChemBK. [Link]

-

N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea CAS 796848-79-8. Home Sunshine Pharma. [Link]

-

N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea CAS 796848-79-8. Hais Txog Peb. [Link]

-

This compound | C4H8N2O | CID 272626. PubChem, National Institutes of Health. [Link]

- Synthetic method of lenvatinib - CN109734661B.

-

Structure of 1,3-di(bicyclopropyl)urea (5) in the crystal. ResearchGate. [Link]

-

Safety Data Sheet. (2021-06-03). Company Website. [https://www. .com/sds/files/sds/2021/42188_2021-06-03.pdf]([Link]. .com/sds/files/sds/2021/42188_2021-06-03.pdf)

- Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists - KR20200015937A.

-

Cyclopropyl Urea Impurity CAS#: 796848-79-8. ChemWhat. [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central, National Institutes of Health. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

-

Ethanone, 1-cyclopropyl-. NIST WebBook. [Link]

-

ME-92 | C10H11ClN2O2 | CID 23135084. PubChem, National Institutes of Health. [Link]

-

1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea| CAS No:796848-79-8. ZaiQi Bio-Tech. [Link]

-

This compound | CAS No : 19757-64-3. Pharmaffiliates. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central, National Institutes of Health. [Link]

-

Materials Explorer - H₄CN₂O. Materials Project. [Link]

-

In situ observation of polyurea formation by rapid-scan time-resolved infrared spectroscopy. Physical Chemistry Chemical Physics. [Link]

-

The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

-

mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 4. chemwhat.com [chemwhat.com]

- 5. CAS # 796848-79-8, N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea - chemBlink [chemblink.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C4H8N2O | CID 272626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. echemi.com [echemi.com]

- 10. cdn.accentuate.io [cdn.accentuate.io]

- 11. 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea CAS#: 796848-79-8 [m.chemicalbook.com]

An In-depth Technical Guide to 1-Cyclopropylurea (CAS: 19757-64-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropylurea, a valuable building block in contemporary medicinal chemistry. The unique conformational and electronic properties conferred by the cyclopropyl moiety, combined with the hydrogen bonding capabilities of the urea functional group, make this molecule a compelling scaffold for the design of novel therapeutics. This document delves into the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores the broader role of the cyclopropylurea motif in drug discovery, highlighting its application in the development of potent and selective enzyme inhibitors and receptor modulators. Detailed experimental protocols for synthesis and analysis are provided to enable researchers to effectively utilize this compound in their work.

Introduction

This compound (also known as N-cyclopropylurea) is a small organic molecule that has garnered significant interest in the field of drug discovery.[1] The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[2] The strained three-membered ring introduces conformational rigidity and alters the electronic character of adjacent functionalities, often leading to more favorable interactions with biological targets.[2]

The urea functional group is also a critical pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form key interactions within the binding sites of proteins, making it a common feature in a wide range of clinically approved drugs. The combination of these two motifs in this compound creates a versatile scaffold for the development of new chemical entities across various therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 19757-64-3 | PubChem[1] |

| Molecular Formula | C4H8N2O | PubChem[1] |

| Molecular Weight | 100.12 g/mol | PubChem[1] |

| IUPAC Name | cyclopropylurea | PubChem[1] |

| Synonyms | N-Cyclopropylurea, Cyclopropylurea | PubChem[1] |

| Appearance | White crystalline powder (predicted) | ChemBK |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dimethylformamide. | ChemBK |

| Melting Point | 163-166 °C (for a related compound) | ChemBK |

| pKa | 9.37 ± 0.31 (predicted for a related compound) | ChemBK |

Synthesis of this compound

While numerous complex derivatives of cyclopropylurea are described in the patent literature, a general and reliable method for the synthesis of the parent compound, this compound, involves the reaction of cyclopropylamine with an isocyanate equivalent. A common and practical approach utilizes potassium isocyanate in an aqueous acidic medium.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound from cyclopropylamine.

Experimental Protocol

This protocol is a representative procedure for the synthesis of N-substituted ureas.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopropylamine (1.0 eq) with a solution of hydrochloric acid (1.0 eq) in water.

-

Addition of Isocyanate: To the resulting solution of cyclopropylammonium chloride, add potassium isocyanate (1.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Role in Medicinal Chemistry and Drug Development

The cyclopropylurea scaffold is a key structural motif in a variety of biologically active compounds. Its utility stems from the unique properties of both the cyclopropyl ring and the urea functionality.

The Cyclopropyl Moiety

The cyclopropyl group is often used as a bioisosteric replacement for other groups to improve a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.[2] Its strained ring system leads to shorter and stronger C-H bonds, which can increase metabolic stability by reducing susceptibility to oxidation by cytochrome P450 enzymes.[2]

The Urea Functionality

The urea group is a versatile hydrogen-bonding element that can establish multiple interactions with a biological target, thereby enhancing binding affinity and potency.[4]

Examples of Bioactive Cyclopropylurea Derivatives

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: A series of cyclopropyl urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH by these compounds has shown potential for the treatment of renal injury.[5]

-

Formyl Peptide Receptor (FPR) Agonists: Cyclopropyl urea-containing molecules have been investigated as agonists for the Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide 2 (FPR2).[6] These receptors are involved in the inflammatory response, and their modulation has therapeutic potential in a range of inflammatory diseases.[6]

-

Intermediate in Lenvatinib Synthesis: A more complex derivative, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, is a key intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers.[7][8]

Analytical Methodologies

Robust analytical methods are crucial for confirming the identity and purity of this compound. The following section outlines protocols for its characterization using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm[9]

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol:

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) until a stable baseline is achieved.

-

Inject the sample solution.

-

Run a linear gradient to a higher concentration of acetonitrile (e.g., to 95% acetonitrile over 15 minutes).

-

Hold at the high acetonitrile concentration for 5 minutes to wash the column.

-

Return to the initial conditions and re-equilibrate for the next injection.

-

Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons and the protons of the urea group. The cyclopropyl protons will appear as a complex multiplet in the upfield region (approx. 0.5-0.8 ppm and 2.5-2.8 ppm). The NH and NH2 protons will appear as broad singlets in the downfield region, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopropyl carbons and the carbonyl carbon of the urea group. The cyclopropyl carbons will be in the upfield region (approx. 5-10 ppm and 20-25 ppm), and the carbonyl carbon will be significantly downfield (approx. 160 ppm).

Protocol:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.

-

Expected Mass: The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 101.07.[10]

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

If desired, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for further structural confirmation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important molecule for researchers in drug discovery and medicinal chemistry. Its unique combination of a conformationally constrained cyclopropyl ring and a versatile hydrogen-bonding urea group provides a robust scaffold for the design of novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and analytical characterization, along with insights into its role in the development of bioactive compounds. The detailed protocols are intended to serve as a practical resource for scientists working with this valuable chemical entity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109734661B - Synthetic method of lenvatinib.

-

ChemBK. (2024). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. Retrieved from [Link]

-

Takai, K., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548-1557. Retrieved from [Link]

-

De Azevedo, M., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1848-1852. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(1-Phenyl-cyclopropyl)-3-(3-trifluoromethyl-phenyl)-urea. Retrieved from [Link]

- Google Patents. (n.d.). KR20200015937A - Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists.

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea| CAS No:796848-79-8. Retrieved from [Link]

-

Apicule. (n.d.). N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea (CAS No: 796848-79-8) API Intermediate Manufacturers. Retrieved from [Link]

- Google Patents. (n.d.). EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.

-

Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

-

ResearchGate. (n.d.). Large scale preparation of N-substituted urea. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

-

Popa, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(19), 4485. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]

-

Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea CAS 796848-79-8. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the cyclopropyl signals in the ¹H NMR spectra of the.... Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST WebBook. Retrieved from [Link]

-

Cogent HPLC. (2012). Urea Analyzed by HPLC - AppNote. Retrieved from [Link]

-

FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.

-

Vanderbilt University. (2010). Mass Spectrometry and Proteomics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]

-

PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

-

Organic Syntheses. (n.d.). nitrosomethylurea. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

The University of Hong Kong. (1998). Analytical studies on N-nitroso and related compounds. Retrieved from [Link]

Sources

- 1. This compound | C4H8N2O | CID 272626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KR20200015937A - Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists - Google Patents [patents.google.com]

- 7. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 8. apicule.com [apicule.com]

- 9. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]

- 10. msf.ucsf.edu [msf.ucsf.edu]

An In-depth Technical Guide to the Solubility of 1-Cyclopropylurea

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 1-Cyclopropylurea, a molecule of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the implications of its molecular structure on its behavior in various solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1][2] The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall energy change of this process dictates the extent of solubility.[3][4]

Molecular Structure of this compound

To predict the solubility of this compound (C₄H₈N₂O), we must first examine its molecular structure.

Key Structural Features:

-

Urea Moiety (-NH-CO-NH-): This functional group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This suggests a potential for favorable interactions with polar, protic solvents.[5]

-

Cyclopropyl Group (-C₃H₅): This is a small, non-polar, and rigid aliphatic ring. Its presence contributes to the non-polar character of the molecule.

-

Overall Polarity: The presence of the polar urea group and the non-polar cyclopropyl group gives this compound an amphiphilic character. Its solubility will, therefore, be highly dependent on the nature of the solvent.

Influence of Solvent Properties

The choice of solvent is critical in determining the solubility of this compound. Key solvent properties to consider include:

-

Polarity: Polar solvents, such as water, methanol, and ethanol, are likely to interact favorably with the polar urea group through dipole-dipole interactions and hydrogen bonding.[6] Non-polar solvents, like hexane and toluene, will have weaker interactions with the urea moiety but may better solvate the cyclopropyl group.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., water, alcohols) can engage in hydrogen bonding with the N-H and C=O groups of the urea moiety, which can significantly enhance solubility.[1][5] Aprotic polar solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors but not donors.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution.[3][7] For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[8][9] However, this is an empirical determination that must be verified experimentally.

Experimental Determination of Equilibrium Solubility

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the solubility of this compound. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[10]

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), hexane)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter into a clean vial. This step must be performed carefully to avoid transferring any solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Generate a calibration curve using an appropriate analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Dilute an aliquot of the saturated solution (supernatant) with the corresponding solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound in the saturated solution using the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved and the system has reached equilibrium.[3]

-

Constant Temperature: Maintaining a constant temperature is crucial as solubility is temperature-dependent.[3][7]

-

Calibration Curve: The use of a calibration curve with known standards ensures the accuracy and reliability of the quantification method.

Predicted Solubility Profile and Data Presentation

While experimental data for this compound is pending, we can infer its likely solubility based on its structure and data from a structurally related compound, N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea. This related compound is reported to be practically insoluble in water (0.084 g/L at 25 °C) and moderately soluble in polar organic solvents like ethanol and dimethylformamide.[11] Given that this compound lacks the hydrophobic chloro- and phenyl- groups, it is expected to be more soluble in polar solvents, particularly water, than its substituted counterpart.

Hypothetical Solubility Data Table

The following table illustrates how experimentally determined solubility data for this compound should be presented. The values are hypothetical and serve as a template.

| Solvent | Solvent Type | Predicted Solubility at 25 °C (mg/mL) |

| Water | Polar, Protic | Low to Moderate |

| Ethanol | Polar, Protic | Moderate to High |

| Methanol | Polar, Protic | Moderate to High |

| Acetone | Polar, Aprotic | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High |

| Hexane | Non-polar | Very Low |

Molecular Interactions Influencing Solubility

The following diagram illustrates the potential intermolecular interactions between this compound and different types of solvents.

Caption: Molecular Interactions Dictating Solubility.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with appropriate safety precautions. The GHS classification for this compound indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[12] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

The solubility of this compound is a critical parameter for its potential development as a therapeutic agent. This guide has provided a robust framework for understanding and determining its solubility profile. By combining theoretical principles with a detailed, self-validating experimental protocol, researchers can generate the reliable data needed to advance their research and development efforts. The amphiphilic nature of this compound, with its polar urea moiety and non-polar cyclopropyl group, suggests a nuanced solubility that will be highly dependent on the chosen solvent system. The methodologies outlined herein provide a clear path to elucidating this important physicochemical property.

References

- Vertex AI Search. (n.d.). Solubility and Polarity. Retrieved January 8, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.

- Wikipedia. (n.d.). Solubility. Retrieved January 8, 2026.

- ChemBK. (2024, April 9). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.

- Unknown. (n.d.).

- Unknown. (n.d.). Solubility.

- JoVE. (2020, March 26). Solubility - Concept [Video].

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Echemi. (n.d.). 1-(2-chloro-4-hydroxyphenyl)

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem. NIH.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Khan Academy. (n.d.).

- Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube.

- ChemicalBook. (2025, July 19). 1-(2-chloro-4-hydroxyphenyl)

- chemBlink. (n.d.). N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea [CAS# 796848-79-8].

- Pharmaffiliates. (n.d.). CAS No : 19757-64-3 | Product Name : this compound.

- ChemWhat. (n.d.). Cyclopropyl Urea Impurity CAS#: 796848-79-8.

- Cayman Chemical. (2025, November 10).

- ChemicalBook. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

- National Center for Biotechnology Inform

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. Video: Solubility - Concept [jove.com]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Solubility [chem.fsu.edu]

- 10. youtube.com [youtube.com]

- 11. CAS # 796848-79-8, N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea - chemBlink [chemblink.com]

- 12. This compound | C4H8N2O | CID 272626 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 1-Cyclopropylurea Motif: A Technical Guide for Advanced Drug Discovery

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of specific molecular fragments is paramount to achieving desired pharmacological profiles. Among these, the 1-cyclopropylurea moiety has emerged as a privileged scaffold, particularly in the design of kinase inhibitors. This technical guide provides an in-depth exploration of the this compound core, elucidating its strategic value from fundamental physicochemical properties to its application in clinical candidates. We will dissect its role in establishing critical binding interactions, its influence on pharmacokinetic parameters, and provide actionable protocols for its synthesis and incorporation into novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile fragment in their therapeutic design endeavors.

The Strategic Value of the this compound Fragment

The this compound moiety is a powerful building block in medicinal chemistry, deriving its utility from the synergistic combination of a cyclopropyl ring and a urea functional group. This unique amalgamation confers a range of advantageous properties to a parent molecule, impacting its potency, selectivity, and overall drug-like characteristics.

Physicochemical Properties and Their Implications

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts distinct electronic and conformational properties.[1] The C-C bonds possess enhanced p-character, and the C-H bonds are shorter and stronger than those in larger cycloalkanes or linear alkyl chains.[2] These features contribute to:

-

Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[3] This can lead to an increased half-life and improved bioavailability.

-

Conformational Rigidity: The rigid nature of the cyclopropyl group restricts the conformational freedom of the molecule. This can be entropically favorable for binding to a biological target, as less conformational entropy is lost upon binding, potentially leading to higher affinity.[2]

-

Vectorial Orientation: The defined geometry of the cyclopropyl ring provides a precise vector for positioning substituents in three-dimensional space, allowing for fine-tuning of interactions with the target protein.

The urea functional group is a well-established pharmacophore capable of forming multiple hydrogen bonds.[4] It can act as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature is critical for establishing strong and specific interactions with biological targets, particularly in the hinge region of kinases.[5]

The combination of these two groups in this compound results in a fragment with a unique profile: a conformationally constrained, metabolically robust anchor capable of forming directed hydrogen bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H8N2O | [6] |

| Molecular Weight | 100.12 g/mol | [6] |

| XLogP3-AA | -0.5 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 1 | [6] |

Structural Insights: The this compound as a Hinge-Binding Motif

A primary application of the this compound fragment is as a "hinge-binder" in kinase inhibitors.[7] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain and forms the backbone of the ATP-binding pocket.[8] This region provides a conserved pattern of hydrogen bond donors and acceptors that are crucial for anchoring ATP and, consequently, ATP-competitive inhibitors.[7]

The urea moiety of this compound is perfectly suited to interact with the kinase hinge. Typically, the two N-H groups of the urea form hydrogen bonds with the backbone carbonyl oxygens of two adjacent amino acids in the hinge region, while the urea's carbonyl oxygen can accept a hydrogen bond from a backbone N-H of a third residue. This tripartite hydrogen bonding pattern provides a strong and specific anchor for the inhibitor in the ATP-binding site.

Case Study: Lenvatinib Bound to VEGFR2

A prime example of the this compound motif in action is the multi-kinase inhibitor Lenvatinib.[9] The crystal structure of Lenvatinib in complex with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) (PDB code: 3WZD) provides a clear illustration of its binding mode.[3][10]

In this structure, the this compound moiety plays a pivotal role in anchoring the molecule to the kinase hinge region. The urea N-H groups form hydrogen bonds with the backbone carbonyls of Cys919 and the carbonyl oxygen accepts a hydrogen bond from the backbone NH of Asp1046.[1][11] The cyclopropyl group is oriented towards a hydrophobic pocket, contributing to the overall binding affinity.[1] This binding mode is critical for Lenvatinib's potent inhibition of VEGFR2.[12]

Diagram: this compound as a Hinge Binder in Kinases

Caption: Hydrogen bonding between this compound and the kinase hinge.

Synthesis and Methodologies

The incorporation of the this compound fragment into a target molecule typically involves the synthesis of a substituted N-aryl-N'-cyclopropylurea intermediate. A common and robust method for this transformation is the reaction of an aniline derivative with an activated carbonyl species, followed by displacement with cyclopropylamine.

Experimental Protocol: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

This protocol is adapted from a patented synthesis of a key intermediate for Lenvatinib and serves as a representative example.[2][13]

Materials:

-

4-Amino-3-chlorophenol hydrochloride

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Sodium bicarbonate (NaHCO3)

-

Phenyl chloroformate

-

Cyclopropylamine

-

1M Sulfuric acid (H2SO4)

-

Sodium chloride (NaCl) solution (10%)

-

Ethyl acetate (EtOAc)

-

n-Heptane

Procedure:

-

Reaction Setup: Suspend 4-amino-3-chlorophenol hydrochloride (1.0 eq.) in 2-MeTHF (3 volumes) in a reaction vessel and cool the suspension to 0-5 °C.

-

Bicarbonate Addition: Prepare a solution of NaHCO3 (2.1 eq.) in water and add it dropwise to the reaction mixture over 25 minutes, maintaining the temperature below 10 °C.

-

Phenyl Chloroformate Addition: Prepare a solution of phenyl chloroformate (1.1 eq.) in 2-MeTHF and add it dropwise to the reaction mixture over 25 minutes, keeping the temperature below 10 °C. Stir the mixture at 0-5 °C for 10 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Phase Separation: Separate the aqueous and organic phases.

-

Cyclopropylamine Addition: To the organic phase, add cyclopropylamine (2.0 eq.) dropwise over 30 minutes, maintaining the temperature below 10 °C. Heat the mixture to 50 °C and stir for 3 hours. Monitor the reaction by TLC until the phenyl carbamate intermediate is consumed.

-

Workup: Cool the reaction mixture to room temperature and add 1M H2SO4. Separate the aqueous phase. Wash the organic phase with 10% NaCl solution and then with water.

-

Crystallization: Concentrate the organic phase and add ethyl acetate. Perform solvent swaps with ethyl acetate to remove 2-MeTHF. Add n-heptane to the resulting slurry and stir.

-

Isolation: Filter the precipitate, wash with a mixture of ethyl acetate and n-heptane, followed by n-heptane. Dry the solid under vacuum to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea as a white solid.

Diagram: Synthetic Workflow

Caption: Synthesis of a key this compound intermediate.

The Influence of this compound on ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. The incorporation of a this compound fragment can have a significant and generally positive impact on a molecule's ADME profile.

-

Absorption and Bioavailability: The relatively low polarity and moderate size of the this compound moiety can contribute to good oral bioavailability.[14]

-

Distribution: The physicochemical properties of the fragment can influence plasma protein binding and tissue distribution.[4]

-

Metabolism: As previously discussed, the cyclopropyl group is resistant to oxidative metabolism, which can lead to a more predictable metabolic profile and reduced clearance.[3] Lenvatinib, for example, is extensively metabolized, but the core cyclopropylurea remains intact in many of its metabolites.[14][15]

-

Excretion: The overall polarity of the molecule, influenced by the this compound and other substituents, will dictate the primary route of excretion.[15]

Broader Applications and Future Perspectives

While the this compound moiety has found significant utility in the design of kinase inhibitors, its favorable properties suggest broader applicability in medicinal chemistry. Its ability to act as a conformationally restricted, metabolically stable bioisostere for other functional groups, such as amides, opens up avenues for its use in targeting other protein classes.[16][17]

Future research in this area will likely focus on:

-

Exploring Diverse Scaffolds: Incorporating the this compound fragment into novel molecular architectures to target a wider range of biological targets.

-

Fine-Tuning Physicochemical Properties: Systematically modifying the substitution pattern on the aryl portion of N-aryl-N'-cyclopropylureas to optimize ADME properties for specific therapeutic applications.

-

Advanced Biophysical Characterization: Utilizing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NMR spectroscopy to gain a deeper understanding of the thermodynamics and kinetics of this compound binding to its targets.[9][18]

Conclusion

The this compound fragment represents a powerful tool in the medicinal chemist's armamentarium. Its unique combination of conformational rigidity, metabolic stability, and hydrogen bonding capacity makes it an ideal motif for achieving high-affinity and selective interactions with biological targets, particularly the hinge region of kinases. A thorough understanding of its physicochemical properties, binding modes, and synthetic accessibility, as detailed in this guide, will enable researchers to effectively leverage this privileged scaffold in the design and development of the next generation of therapeutics.

References

-

Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. (2014). ACS Medicinal Chemistry Letters. [Link]

-

Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. (n.d.). ResearchGate. [Link]

-

Distinct binding mode of multikinase inhibitor lenvatinib revealed by biochemical characterization. (2014). ACS Medicinal Chemistry Letters. [Link]

-

1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. (2024). ChemBK. [Link]

-

(a) Structure of LEN‐VEGFR2 in DFG‐in state (PDB code: 3WZD), (b) structure of SOR‐VEGFR2 in DFG‐out state (PDB code: 3WZE). (n.d.). ResearchGate. [Link]

- Process for the preparation of lenvatinib. (2020).

-

Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2014). Proceedings of the National Academy of Sciences. [Link]

-

Identification and Characterisation of Fragment Molecules Binding to Hpgk1 Using Complementary Biophysical Techniques. (n.d.). BioAscent. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry. [Link]

-

Fragment-based approaches to enzyme inhibition. (2011). Current Opinion in Chemical Biology. [Link]

-

Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. (2017). European Journal of Drug Metabolism and Pharmacokinetics. [Link]

-

Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. (2018). Methods in Molecular Biology. [Link]

-

Lenvatinib. (2024). StatPearls. [Link]

- Synthetic method of lenvatinib. (2021).

-

PROCESS FOR THE PREPARATION OF LENVATINIB. (2020). European Patent Office. [Link]

-

206947Orig1s000. (2015). FDA. [Link]

-

Application of Bioisosteres in Drug Design. (2012). University of Illinois Urbana-Champaign. [Link]

-

206947Orig1s000. (2015). accessdata.fda.gov. [Link]

-

Protein kinase inhibitors from the urea class. (2004). Current Medicinal Chemistry. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry. [Link]

-

Bioisosterism. (n.d.). Drug Design Org. [Link]

-

CRYSTAL FORMS OF LENVATINIB. (2016). European Patent Office. [Link]

-

The Synthesis of Amide and its Bioisosteres. (2025). Bentham Science. [Link]

-

Lenvatinib. (n.d.). PubChem. [Link]

-

Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

-

Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2022). Frontiers in Pharmacology. [Link]

-

A review on macrocyclic kinase inhibitors in clinical trials. (2018). International Journal of Pharmaceutical and Chemical Analysis. [https://www.ijpca.org/abstract.php?article_id=275&title=A review on macrocyclic kinase inhibitors in clinical trials]([Link] review on macrocyclic kinase inhibitors in clinical trials)

-

How Ligands Interact with the Kinase Hinge. (2020). Journal of Chemical Information and Modeling. [Link]

-

The Impact of Assay Design on Medicinal Chemistry: Case Studies. (2021). SLAS Discovery. [Link]

-

An overview of kinase downregulators and recent advances in discovery approaches. (2022). Acta Pharmaceutica Sinica B. [Link]

-

Lenvatinib Cyclopropyl Urea Impurity. (n.d.). Pharmace Research Laboratory. [Link]

-

In silico exploration of potential PRKG1 Inhibitors: A comprehensive study using MTIOPEN Screening, molecular Docking, and MD simulation. (2024). Journal of King Saud University - Science. [Link]

-

Category - Case Studies. (n.d.). Drug Hunter. [Link]

-

Clinically Important Pharmacokinetic Drug-Drug Interactions. (2025). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Pharmacokinetic drug-drug interaction and their implication in clinical management. (2013). Journal of Research in Medical Sciences. [Link]

-

Pharmacokinetics and Drug Interactions. (2017). Neupsy Key. [Link]

-

A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). International Journal of Molecular Sciences. [Link]

-

Pharmacokinetic drug-drug interaction and their implication in clinical management. (2013). Journal of Research in Medical Sciences. [Link]

-

Molecular docking analysis of FDA approved drugs with the glycoprotein from Junin and Machupo viruses. (2019). Bioinformation. [Link]

-

Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. (2022). Journal of Biomolecular Structure & Dynamics. [Link]

-

Lenvatinib Mesylate. (n.d.). PubChem. [Link]

Sources

- 1. Distinct binding mode of multikinase inhibitor lenvatinib revealed by biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP3620452A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. data.epo.org [data.epo.org]

- 14. Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. drughunter.com [drughunter.com]

- 18. Identification and Characterisation of Fragment Molecules Binding to Hpgk1 Using Complementary Biophysical Techniques - BioAscent | Integrated Drug Discovery Services [bioascent.com]

The Cyclopropyl Group: A Multifaceted Tool in Modern Drug Discovery

An In-depth Technical Guide on the Core Mechanisms of Action of Cyclopropyl-Containing Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Character of a Strained Ring

The cyclopropyl group, the smallest of the cycloalkanes, has emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its incorporation into drug candidates is a strategic decision, driven by the unique physicochemical properties imparted by its strained three-membered ring.[3] The inherent ring strain results in bent carbon-carbon bonds with significant π-character and shorter, stronger carbon-hydrogen bonds compared to their acyclic counterparts.[2] These features bestow upon cyclopropyl-containing compounds a remarkable versatility, allowing them to act as potent enzyme inhibitors, stable bioisosteres, and modulators of molecular conformation. This guide will provide an in-depth exploration of the core mechanisms of action of these compounds, offering insights into the causality behind their design and application in drug discovery.

Part 1: Mechanism-Based Inactivation: The Cyclopropyl Group as a Latent Reactive Moiety

A key mechanism of action for many cyclopropyl-containing compounds is their ability to act as mechanism-based or "suicide" inhibitors of enzymes.[4] This is particularly prominent in the case of cyclopropylamines, which have been extensively studied as inhibitors of flavin-dependent amine oxidases and cytochrome P450 enzymes.[5][6]

Case Study: Tranylcypromine and Monoamine Oxidase (MAO) Inhibition

Tranylcypromine, a clinically used antidepressant, serves as a classic example of a mechanism-based inhibitor.[5][7] It is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[8] The therapeutic effect of tranylcypromine stems from its ability to increase the synaptic levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine by preventing their degradation by MAO.[5]

The mechanism of inactivation involves the enzyme's own catalytic machinery. MAO oxidizes the cyclopropylamine moiety of tranylcypromine, leading to the opening of the strained cyclopropane ring. This generates a highly reactive intermediate that covalently binds to the flavin cofactor or a nearby amino acid residue in the enzyme's active site, leading to irreversible inactivation.[8] The body must then synthesize new MAO enzymes to restore function, resulting in a prolonged therapeutic effect.[5]

Experimental Protocol: Determining the Kinetic Parameters of Irreversible MAO Inhibition

The potency of an irreversible inhibitor like tranylcypromine is characterized by its inhibition constant (Ki) and the rate of inactivation (kinact). These parameters can be determined through a series of in vitro experiments.

Objective: To determine the Ki and kinact of a cyclopropyl-containing MAO inhibitor.

Materials:

-

Recombinant human MAO-A or MAO-B

-

Test inhibitor (e.g., tranylcypromine)

-